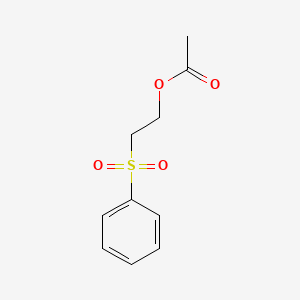

2-(Benzenesulfonyl)ethyl acetate

Description

2-(Benzenesulfonyl)ethyl acetate (CAS synonym: Acetic acid 2-(phenylsulfonyl)ethyl ester) is an organosulfur compound featuring a benzenesulfonyl group (-SO₂C₆H₅) attached to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 254.29 g/mol. The sulfonyl group confers electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in radical-mediated C–C bond-forming reactions .

Properties

CAS No. |

10258-72-7 |

|---|---|

Molecular Formula |

C10H12O4S |

Molecular Weight |

228.262 |

IUPAC Name |

2-(benzenesulfonyl)ethyl acetate |

InChI |

InChI=1S/C10H12O4S/c1-9(11)14-7-8-15(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

DANHWQZACBZPMR-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl (Phenylsulfonyl)acetate (C₁₀H₁₂O₄S, MW 228.26 g/mol)

- Structure : The sulfonyl group is directly bonded to the acetate’s α-carbon.

- Properties : Higher electrophilicity at the α-carbon due to the sulfonyl group’s proximity, enhancing reactivity in nucleophilic substitutions. Lacks the ethyl spacer present in the target compound, reducing steric hindrance .

- Applications : Used in synthesizing β-keto sulfones, which are precursors for heterocyclic compounds.

Ethyl 2-(Bis(benzenesulfonyl)amino)acetate (C₁₆H₁₇NO₆S₂, MW 383.44 g/mol)

- Structure: Features two benzenesulfonyl groups on the amino nitrogen of the acetate.

- Properties: Increased steric bulk and lower solubility in polar solvents compared to monosubstituted analogues. The dual sulfonyl groups stabilize the amino moiety, making it less prone to hydrolysis .

- Applications : Serves as a protected glycine derivative in peptide synthesis.

Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃, MW 206.24 g/mol)

- Structure : Contains a phenyl group and a ketone adjacent to the ester.

- Properties: The α-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr pyrrole synthesis). Lacks the sulfonyl group, resulting in lower electrophilicity .

- Applications : Key intermediate in pharmaceuticals and agrochemicals.

Physicochemical Properties

Key Research Findings

Radical Coupling Efficiency: Ethyl 2-(benzenesulfonylamino)acrylate (structurally related to the target compound) achieves >70% yield in radical-mediated C–C bond formation with alkenes, highlighting the utility of benzenesulfonyl groups in facilitating such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.